6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one
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Overview
Description
6,8-Dibromo-1-methylbenzo[cd]indol-2(1H)-one is a synthetic organic compound belonging to the class of benzo[cd]indol-2(1H)-ones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused indole ring system with bromine atoms at positions 6 and 8, and a methyl group at position 1.
Mechanism of Action
Target of Action
The primary target of 6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one, also known as 9,11-dibromo-2-methyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-3-one, is the Atg4B protein and the Bromodomain and Extra-Terminal Domain (BET) . These targets play crucial roles in autophagy and transcription regulation, respectively.
Mode of Action
This compound acts as an inhibitor of its targets. It binds to the active sites of Atg4B and BET, preventing them from performing their normal functions . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
The inhibition of Atg4B and BET affects the autophagy pathway and transcription regulation pathway , respectively . These pathways are involved in various cellular processes, including cell survival during nutrient deprivation and regulation of gene expression. The downstream effects of these disruptions can lead to changes in cell behavior and can potentially be harnessed for therapeutic purposes.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context of its use. In general, inhibition of Atg4B and BET can lead to disruption of autophagy and altered gene expression , respectively . These changes can have various effects on cells, potentially leading to cell death or changes in cell function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one typically involves multi-step organic reactions. One common method starts with the bromination of 1-methylindole to introduce bromine atoms at the desired positions. This is followed by cyclization reactions to form the indole ring system. The final step involves oxidation to obtain the desired benzo[cd]indol-2(1H)-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-1-methylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Scientific Research Applications
6,8-Dibromo-1-methylbenzo[cd]indol-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Nitrobenzo[cd]indole-2(1H)-ketone: Exhibits germicidal effects against methicillin-resistant Staphylococcus aureus (MRSA).
2,8-Disubstituted indolo[3,2-b]carbazoles: Used as versatile building blocks for the synthesis of complex organic molecules.
Uniqueness
6,8-Dibromo-1-methylbenzo[cd]indol-2(1H)-one is unique due to its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
6,8-dibromo-1-methylbenzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2NO/c1-15-11-9(14)5-8(13)6-3-2-4-7(10(6)11)12(15)16/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXKIPHXCJUPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C3=C2C(=CC=C3)C1=O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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